molecular formula C26H23F2N3O4 B1150012 (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

Cat. No.: B1150012
M. Wt: 479.5 g/mol
InChI Key: ULSSJYNJIZWPSB-ILFDSTAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-411575 and its isomers involves multiple steps. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The specific synthetic route for LY-411575 isomer 2 involves the use of various reagents and catalysts under controlled conditions to ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of LY-411575 isomer 2 is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves scaling up the laboratory synthesis to produce larger quantities while maintaining high purity and yield. This often requires optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

LY-411575 isomer 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of LY-411575 isomer 2 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Mechanism of Action

LY-411575 isomer 2 exerts its effects by inhibiting the γ-secretase enzyme complex. This inhibition prevents the cleavage of amyloid precursor protein and Notch receptor, thereby reducing the production of amyloid-β peptides and blocking Notch signaling. The molecular targets of LY-411575 isomer 2 include the presenilin subunit of γ-secretase and the Notch receptor .

Properties

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

InChI

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23+/m1/s1

InChI Key

ULSSJYNJIZWPSB-ILFDSTAHSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O

SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O

Synonyms

(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 2
(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 3
(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 4
(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 5
(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Reactant of Route 6
(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide

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